![molecular formula C8H9F2N B3031608 2,2-Difluoro-2-phenylethanamine CAS No. 55601-21-3](/img/structure/B3031608.png)
2,2-Difluoro-2-phenylethanamine
Overview
Description
“2,2-Difluoro-2-phenylethanamine” is an organic compound . It is also known as “2,2-Difluoro-2-phenylethan-1-amine hydrochloride” with a CAS Number of 39625-10-0 . The molecular weight of this compound is 193.62 .
Synthesis Analysis
This compound is often used as an organic synthesis intermediate . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds .
Molecular Structure Analysis
The molecular formula of “2,2-Difluoro-2-phenylethanamine” is C8H9F2N . The average mass is 157.161 Da .
Chemical Reactions Analysis
“2,2-Difluoro-2-phenylethanamine” is commonly used as an intermediate in organic synthesis . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds .
Physical And Chemical Properties Analysis
“2,2-Difluoro-2-phenylethanamine” is a colorless liquid . It has a relatively low boiling point and melting point . At room temperature, it is almost insoluble in water but soluble in organic solvents such as ethanol and acetone .
Scientific Research Applications
Central Nervous System Research
- Stimulant Properties : In animal models, it exhibits central nervous system stimulant activity, making it relevant for investigations related to neurotransmission and behavior .
Hypervalent Iodine Reactions
- Mechanistic Flexibility : Hypervalent iodine reagents, including 2,2-Difluoro-2-phenylethanamine, offer diverse reaction pathways with nucleophiles. These reactions are metal-free and enable the design of novel drug targets .
Solubility and Handling
- Safety Precautions : Proper storage in sealed containers away from ignition sources and oxidizing agents is essential. When handling, use appropriate protective gear (gloves, safety glasses, and lab goggles) and ensure good ventilation. Avoid heating or exposing it to open flames .
Suppliers and Availability
- Suppliers : You can find 2,2-Difluoro-2-phenylethanamine from suppliers such as Shanghai Jizhi Biochemical Technology Co., Ltd. (95% purity) and Shanghai Yuanye Biotechnology Co., Ltd. (≥95% purity) .
Safety and Hazards
When handling or using “2,2-Difluoro-2-phenylethanamine”, appropriate protective measures should be taken, such as wearing gloves, protective glasses, and laboratory goggles . Avoid contact with skin, eyes, and respiratory tract. If contact occurs, immediately rinse with plenty of clean water and seek medical help . This compound should be stored in a sealed container, away from fire sources and oxidizers .
Future Directions
“2,2-Difluoro-2-phenylethanamine” is often used as an intermediate in organic synthesis . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds . This suggests that it may have potential applications in drug research and biology .
Mechanism of Action
Target of Action
2,2-Difluoro-2-phenylethanamine is a synthetic amino acid that has been shown to be an analog of dopamine . The primary targets of this compound are likely to be similar to those of dopamine, which include dopamine receptors in the brain .
Mode of Action
As an analog of dopamine, 2,2-Difluoro-2-phenylethanamine is expected to interact with dopamine receptors in a similar manner. Dopamine receptors are G-protein coupled receptors that, when activated, initiate a cascade of intracellular events leading to various physiological responses .
Biochemical Pathways
Given its similarity to dopamine, it may influence pathways related to mood regulation, voluntary movement, and reward processing .
Pharmacokinetics
It has been shown to have high uptake in the brain and can cross the blood-brain barrier . This suggests that it may have good bioavailability in the central nervous system.
Result of Action
2,2-Difluoro-2-phenylethanamine has been shown to stabilize cell membranes by uncoupling oxidative phosphorylation, which leads to inhibition of ATP synthesis . This could potentially alter cellular energy metabolism and impact various cellular functions.
properties
IUPAC Name |
2,2-difluoro-2-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZAXBAUSXGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505171 | |
Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenylethanamine | |
CAS RN |
55601-21-3 | |
Record name | β,β-Difluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55601-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-2-phenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.